4-Methyl-2-vinylaniline 4-Methyl-2-vinylaniline
Brand Name: Vulcanchem
CAS No.: 107734-14-5
VCID: VC17436774
InChI: InChI=1S/C9H11N/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1,10H2,2H3
SMILES:
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

4-Methyl-2-vinylaniline

CAS No.: 107734-14-5

Cat. No.: VC17436774

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-vinylaniline - 107734-14-5

Specification

CAS No. 107734-14-5
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name 2-ethenyl-4-methylaniline
Standard InChI InChI=1S/C9H11N/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1,10H2,2H3
Standard InChI Key ZHLIUWVGZPATMF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N)C=C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

4-Methyl-2-vinylaniline (C₉H₁₁N) features a benzene ring with a primary amine group at position 2, a vinyl group at position 4, and a methyl substituent. This configuration distinguishes it from the closely related 4-vinylaniline (C₈H₉N), which lacks the methyl group . The IUPAC name derives from the substitution pattern, with the amine group prioritizing the lowest locant.

Thermal and Physical Properties

Experimental data for 4-vinylaniline analogs reveal critical parameters applicable to the methylated variant:

PropertyValueConditions
Melting Point23°CSolid-liquid transition
Boiling Point213–214°CAt 1 atm
Density1.017 g/mL25°C
Refractive IndexNot reported-
Flash Point210°F (98.9°C)Closed cup
SolubilityBenzene, acetone, methanol25°C

The methyl group’s electron-donating effects likely enhance thermal stability compared to non-methylated analogs, though direct comparative studies are absent .

Synthesis and Functionalization Pathways

Direct Synthesis from Aniline Derivatives

The Journal of Organic Chemistry (1988) details a Wittig reaction route for synthesizing 4-vinylaniline analogs . For 4-methyl-2-vinylaniline, this would involve:

  • Phosphonium Salt Formation: Reacting 4-methyl-2-bromoaniline with triphenylphosphine in acetonitrile or toluene.

  • Ylide Generation: Treating the salt with a strong base (e.g., n-BuLi) at -20°C.

  • Aldehyde Coupling: Adding 2-nitrobenzaldehyde to form the vinyl group via olefination.

This method yields ~70–85% purity, requiring column chromatography for refinement .

Palladium-Catalyzed Cross-Coupling

A Pd(OAc)₂-mediated approach couples 2-bromoaniline derivatives with olefins at 125°C in triethylamine . For 4-methyl-2-vinylaniline:

2-Bromo-4-methylaniline+StyrenePd(OAc)₂, P(o-Tol)₃4-Methyl-2-vinylaniline\text{2-Bromo-4-methylaniline} + \text{Styrene} \xrightarrow{\text{Pd(OAc)₂, P(o-Tol)₃}} \text{4-Methyl-2-vinylaniline}

This method achieves higher regioselectivity but requires rigorous oxygen-free conditions to prevent catalyst deactivation .

Applications in Materials Science

Conductive Polymer Composites

4-Vinylaniline derivatives graft copolymerize with poly(tetrafluoroethylene) (PTFE), imparting conductivity (10⁻³–10⁻² S/cm) through oxidative doping with aniline . The methyl group in 4-methyl-2-vinylaniline could sterically hinder dopant integration, necessitating optimized monomer ratios.

Surface Functionalization

Silicon and carbon nanotube surfaces functionalized with vinylaniline derivatives enable electroless metal deposition (e.g., Au, Pd) . XPS studies show NH₂ groups bind to Si(111) surfaces, forming self-assembled monolayers that template nanoparticle growth.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral materials.

  • DFT Studies: Modeling electronic effects of methyl substitution on amine basicity and polymerization kinetics.

  • Biological Applications: Exploring antimicrobial coatings using silver nanocomposites.

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